molecular formula C35H55N11O9 B1673659 激肽释放酶抑制剂 CAS No. 97145-43-2

激肽释放酶抑制剂

货号 B1673659
CAS 编号: 97145-43-2
分子量: 773.9 g/mol
InChI 键: OOZYLOMMGMLDHT-BIVGDOEESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Kallikrein inhibitors are a class of drugs used to prevent and treat attacks due to an inherited immune disease known as hereditary angioedema (HAE) in adults and children aged 12 years and older . They work by binding to a natural substance “kallikrein” made by the body and inhibiting its activity . This binding lowers the amount of another natural substance “bradykinin,” the major biologic peptide that promotes swelling and pain associated with attacks of HAE .


Synthesis Analysis

Scalable asymmetric syntheses of two kallikrein-related protease 6 (KLK6) inhibitors have been reported . The inhibitors are assembled by linking enantiomerically enriched fragments via amide bond formation, followed by conversion of a cyano group to an amidine .


Molecular Structure Analysis

The molecular structure of Kallikrein inhibitors has been studied using X-ray crystallography . This has revealed the binding poses of the inhibitors and provided key details of a previously proposed allosteric mode of inhibition .

科学研究应用

在各种疾病中的治疗潜力

激肽释放酶抑制剂在各种治疗应用中显示出巨大的潜力。研究强调了它们在治疗气道、心血管、牙齿、大脑、皮肤和肿瘤疾病中的作用,因为激肽释放酶在这些组织中具有病理生理作用 (Prassas 等,2015)。例如,在前列腺癌和皮肤疾病等疾病中至关重要的激肽释放酶中的抑制机制是一个活跃的研究领域,为未来的药物开发奠定了基础 (Riley, 2019)

治疗皮肤病

激肽释放酶抑制剂正在被探索用于治疗像尼特森综合征这样的皮肤病。香豆素-3-羧酸酯衍生物已被确认为参与此类皮肤病的激肽释放酶的抑制剂,显示出对健康人角质形成细胞无细胞毒性的潜力 (Tan 等,2015)

在糖尿病性黄斑水肿中的作用

血浆激肽释放酶抑制剂已被研究其在治疗糖尿病性黄斑水肿 (DME) 中的作用。血浆激肽释放酶的激活可以在临床前模型中诱发 DME 的特征,并且抑制这一途径可能提供一种治疗方法。研究表明,这些抑制剂在早期临床试验中显示出混合的功能和解剖结果,有必要进一步研究它们在 DME 治疗中的潜在作用 (Bhatwadekar, Kansara, & Ciulla, 2020)

在遗传性血管性水肿中的抑制

激肽释放酶抑制剂已被评估其在遗传性血管性水肿预防中的疗效。例如,阿沃拉司他是一种血浆激肽释放酶的小分子抑制剂,已在 III 期试验中测试了其安全性及在降低血管性水肿发作频率方面的疗效,证明了其在遗传性血管性水肿的长期预防中的潜力 (Riedl 等,2018)

用于其他应用的新型激肽释放酶抑制剂

研究还集中在为各种其他应用开发新型激肽释放酶抑制剂。其中包括开发对人组织激肽释放酶具有特异性的抑制剂,这些激肽释放酶是治疗皮肤炎症和癌症的靶点。异甘露醇衍生物已被确认为特定激肽释放酶的有效且有竞争力的抑制剂,为高度特异性激肽释放酶抑制剂的设计和合成提供了新的见解 (Oliveira 等,2014)

作用机制

Kallikrein inhibitors work by blocking the enzymatic activity of plasma kallikrein in releasing bradykinin, the major biologic peptide that promotes swelling and pain associated with attacks of HAE . By reversibly binding to plasma kallikrein, these inhibitors can regulate plasma kallikrein activity and prevent recurrent angioedema attacks .

安全和危害

Kallikrein inhibitors should be handled with care. Users are advised to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes or clothing, and avoid ingestion and inhalation . Clinical trials have shown that certain Kallikrein inhibitors were safe and well tolerated at all studied doses in healthy volunteers .

未来方向

There are several future directions for the development and use of Kallikrein inhibitors. For instance, the possibility of administering C1INH concentrate by subcutaneous infusion is under active consideration . Additionally, new drugs are being developed for the treatment of HAE attacks or for short-term or long-term prophylaxis . Harnessing controlled kinin formation is also of potential therapeutic interest .

属性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H55N11O9/c1-19(2)28(34(55)41-22(29(37)50)13-14-27(36)49)45-32(53)25(18-47)44-30(51)23(11-7-15-40-35(38)39)42-31(52)24(17-21-9-5-4-6-10-21)43-33(54)26-12-8-16-46(26)20(3)48/h4-6,9-10,19,22-26,28,47H,7-8,11-18H2,1-3H3,(H2,36,49)(H2,37,50)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H4,38,39,40)/t22-,23-,24-,25-,26-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZYLOMMGMLDHT-BIVGDOEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H55N11O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90914102
Record name 2-{[13-(1-Acetylpyrrolidin-2-yl)-11-benzyl-8-(3-carbamimidamidopropyl)-1,4,7,10,13-pentahydroxy-5-(hydroxymethyl)-2-(propan-2-yl)-3,6,9,12-tetraazatrideca-3,6,9,12-tetraen-1-ylidene]amino}pentanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

773.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kallikrein Inhibitor

CAS RN

97145-43-2
Record name KKI 5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097145432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[13-(1-Acetylpyrrolidin-2-yl)-11-benzyl-8-(3-carbamimidamidopropyl)-1,4,7,10,13-pentahydroxy-5-(hydroxymethyl)-2-(propan-2-yl)-3,6,9,12-tetraazatrideca-3,6,9,12-tetraen-1-ylidene]amino}pentanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kallikrein Inhibitor
Reactant of Route 2
Kallikrein Inhibitor
Reactant of Route 3
Reactant of Route 3
Kallikrein Inhibitor
Reactant of Route 4
Reactant of Route 4
Kallikrein Inhibitor
Reactant of Route 5
Reactant of Route 5
Kallikrein Inhibitor
Reactant of Route 6
Kallikrein Inhibitor

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。